molecular formula C16H35N B3053841 2-Tetradecanamine, N,N-dimethyl- CAS No. 56505-81-8

2-Tetradecanamine, N,N-dimethyl-

Cat. No.: B3053841
CAS No.: 56505-81-8
M. Wt: 241.46 g/mol
InChI Key: KOMQGNYXBSXJTG-UHFFFAOYSA-N
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Description

2-Tetradecanamine, N,N-dimethyl- is a chemical compound with the molecular formula C16H35N. It is also known by other names such as Dimethyl myristamine and Tetradecylamine, N,N-dimethyl-. This compound is a tertiary amine, characterized by a long alkyl chain and two methyl groups attached to the nitrogen atom. It is commonly used in various industrial applications due to its surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tetradecanamine, N,N-dimethyl- can be synthesized through the alkylation of dimethylamine with tetradecyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:

C14H29Cl+(CH3)2NHC14H29N(CH3)2+HCl\text{C}_{14}\text{H}_{29}\text{Cl} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_{14}\text{H}_{29}\text{N(CH}_3\text{)}_2 + \text{HCl} C14​H29​Cl+(CH3​)2​NH→C14​H29​N(CH3​)2​+HCl

Industrial Production Methods

In industrial settings, the production of 2-Tetradecanamine, N,N-dimethyl- often involves continuous flow reactors to ensure efficient mixing and reaction control. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Tetradecanamine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides, which are useful in surfactant applications.

    Reduction: The compound can be reduced to primary or secondary amines under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

2-Tetradecanamine, N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

    Biology: The compound is employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.

    Medicine: It is used in the development of drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: The compound is widely used in the production of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 2-Tetradecanamine, N,N-dimethyl- primarily involves its surfactant properties. The long alkyl chain allows it to interact with hydrophobic surfaces, while the dimethylamine group interacts with hydrophilic environments. This dual interaction facilitates the formation of micelles, which can encapsulate and solubilize hydrophobic compounds. The compound can also interact with biological membranes, altering their permeability and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-Tetradecanamine, N,N-dimethyl-
  • Hexadecylamine, N,N-dimethyl-
  • Octadecylamine, N,N-dimethyl-

Uniqueness

Compared to similar compounds, 2-Tetradecanamine, N,N-dimethyl- has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Its specific chain length and dimethylamine group provide optimal performance in various applications, from industrial detergents to pharmaceutical formulations .

Biological Activity

2-Tetradecanamine, N,N-dimethyl- (CAS No. 13025-82-6) is an aliphatic amine that has garnered interest due to its diverse biological activities. This compound is primarily studied for its antimicrobial properties and potential applications in various fields, including medicine and agriculture. This article provides a detailed overview of the biological activity of 2-tetradecanamine, N,N-dimethyl-, supported by research findings, data tables, and case studies.

  • Molecular Formula : C16H35N
  • Molar Mass : 241.47 g/mol
  • Structure : It features a long hydrophobic alkyl chain which contributes to its biological activity.

Biological Activity Overview

The biological activity of 2-tetradecanamine, N,N-dimethyl- has been investigated in several studies, revealing its potential as an antimicrobial agent. The compound's mechanism of action is thought to involve disruption of microbial cell membranes and interference with cellular processes.

Antimicrobial Properties

Research indicates that 2-tetradecanamine, N,N-dimethyl- exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum potential.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

The mechanism by which 2-tetradecanamine, N,N-dimethyl- exerts its antimicrobial effects involves:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Biofilm Inhibition : It has been noted to inhibit biofilm formation in certain bacterial strains, which is crucial for preventing chronic infections .

Case Studies

  • In Vitro Study on Bacterial Strains :
    A study evaluated the antimicrobial activity of 2-tetradecanamine against clinical isolates of bacteria. The results demonstrated that the compound effectively reduced bacterial counts in a dose-dependent manner, particularly against Staphylococcus aureus .
  • Application in Agriculture :
    Another case study explored the use of this compound as a biopesticide. It was found to be effective against fungal pathogens affecting crops, suggesting its potential utility in sustainable agriculture practices .

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Studies conducted on related compounds indicate that N,N-dimethyl-1-alkyl amines exhibit low toxicity levels in mammalian models. For instance, long-term exposure studies have shown no significant adverse effects at low concentrations . However, more specific studies on 2-tetradecanamine are warranted to establish its safety profile.

Properties

IUPAC Name

N,N-dimethyltetradecan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35N/c1-5-6-7-8-9-10-11-12-13-14-15-16(2)17(3)4/h16H,5-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMQGNYXBSXJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886196
Record name 2-Tetradecanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56505-81-8
Record name N,N-Dimethyl-2-tetradecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56505-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dimethylaminotetradecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056505818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Tetradecanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Tetradecanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DIMETHYLAMINOTETRADECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SV10SF94F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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